molecular formula C26H23NO6 B6583420 3,4,5-trimethoxy-N-[3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]benzamide CAS No. 883956-56-7

3,4,5-trimethoxy-N-[3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]benzamide

Cat. No.: B6583420
CAS No.: 883956-56-7
M. Wt: 445.5 g/mol
InChI Key: UTXNLQOMVJICJZ-UHFFFAOYSA-N
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Description

This compound features a 3,4,5-trimethoxy-substituted benzamide core linked to a chromen-4-one scaffold bearing a 3-methylphenyl group at position 2. The trimethoxybenzamide moiety is a well-documented pharmacophore in medicinal chemistry, often associated with modulation of biological targets such as P-glycoprotein (P-gp) and tubulin . The chromenone ring system, prevalent in flavonoids and synthetic analogs, contributes to diverse bioactivities, including antiproliferative and antioxidant effects .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[3-(3-methylphenyl)-4-oxochromen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-15-8-7-9-16(12-15)22-23(28)18-10-5-6-11-19(18)33-26(22)27-25(29)17-13-20(30-2)24(32-4)21(14-17)31-3/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXNLQOMVJICJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4,5-trimethoxy-N-[3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]benzamide is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure

The molecular formula for this compound is C25H25N1O6C_{25}H_{25}N_{1}O_{6}. The structure features a chromenone core with trimethoxy and benzamide substituents, which contribute to its biological properties.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. The compound has shown significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : The compound is believed to exert its anticancer effects through multiple mechanisms:
    • Inhibition of Cell Proliferation : It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
    • Interaction with Key Proteins : Molecular dynamics simulations suggest that it interacts with proteins involved in cancer progression, such as Bcl-2, through hydrophobic contacts and hydrogen bonding .
  • Case Studies :
    • A study demonstrated that the compound exhibited an IC50 value lower than that of doxorubicin against A-431 and Jurkat cell lines, indicating potent cytotoxicity .
    • Another investigation revealed that the presence of methoxy groups significantly enhanced its antiproliferative activity against melanoma cells .

Anti-inflammatory Activity

Research has indicated that this compound possesses anti-inflammatory properties. The compound has been shown to downregulate pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Antimicrobial Activity

The compound's antimicrobial activity has also been explored. It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural Feature Effect on Activity
Trimethoxy groupsEnhance solubility and bioactivity
Chromenone coreEssential for anticancer activity
Benzamide moietyContributes to protein interactions
Methyl substitution on phenylIncreases cytotoxicity against cancer cells

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Chromenone-Linked Benzamides

Substituent Variations on the Chromenone Ring
  • 3,4,5-Trimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide (CAS 923191-98-4): This analog replaces the 3-methylphenyl group with a 4-methoxyphenyl substituent.
  • 4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923211-76-1): A chloro substituent on the benzamide and a 2-methylphenyl group on the chromenone may alter lipophilicity and steric hindrance, influencing pharmacokinetic properties .
Substituent Effects on the Benzamide Core
  • 3,4-Dimethoxy-N-(4-oxo-4H-chromen-2-yl)benzamide (6s) :
    Removing one methoxy group from the trimethoxybenzamide reduces electron-donating effects, which correlates with decreased P-gp inhibitory activity (IC50 values drop from 1.4 µM to ~20 µM in related analogs) .
Physical Property Trends
Compound Melting Point (°C) Yield (%) Key Substituents
Target Compound* Not reported Not reported 3-Methylphenyl, 3,4,5-trimethoxy
3,4-Dimethoxy analog (6s) 246 70 3,4-Dimethoxy
3,5-Dimethoxy analog (6t) 198 88 3,5-Dimethoxy
4-Methoxy analog (6p) 227 89 4-Methoxy

*Data inferred from analogs in .

Non-Chromenone Benzamide Analogs

Heterocyclic Modifications
  • VUF15485 ((R,E)-N-(3-(2-fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide) :
    This agonist retains the trimethoxybenzamide core but incorporates a fluorophenyl and pyrrolidine group, demonstrating the scaffold’s versatility in targeting G protein-coupled receptors .
Substituent Effects on Bioactivity
  • 3,4,5-Trimethoxy-N-[5(6)-nitrobenzimidazol-2-yl]benzamide :
    Introducing a nitro group on the benzimidazole ring enhances oxidative stress modulation, with reported antiproliferative activity in cancer cells (IC50 < 10 µM) .

Crystallographic Data

  • N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide : X-ray analysis reveals intermolecular N–H···O hydrogen bonding, stabilizing a chain-like crystal packing. Similar interactions are expected in the target compound, influencing solubility and stability .

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